Purvalanol B

Vue d'ensemble

Description

Purvalanol est un inhibiteur puissant et sélectif des kinases dépendantes des cyclines (CDK). Ces kinases jouent un rôle crucial dans la régulation du cycle cellulaire en phosphorylant leurs substrats, les cyclines, sur les résidus sérine et thréonine. Purvalanol a été largement étudié pour sa capacité à induire l'apoptose et à provoquer l'arrêt du cycle cellulaire dans diverses cellules cancéreuses .

Applications De Recherche Scientifique

Cancer Research Applications

Induction of Apoptosis:

Purvalanol B has been shown to induce apoptosis in various cancer cell lines. For instance, studies indicate that combining this compound with Rapamycin significantly increases apoptotic effects in cancer cells .

Case Study - Prostate Cancer:

A study involving a dansylated analog of this compound demonstrated that it was more effective than this compound itself at inducing apoptosis in prostate cancer cells. This highlights the potential for developing derivatives of this compound with enhanced efficacy .

Antimalarial Research

Effects on Plasmodium falciparum:

Research has indicated that this compound affects the growth and developmental stages of Plasmodium falciparum, the parasite responsible for malaria. A study utilizing quantitative proteomics revealed that this compound treatment significantly reduced the ability of late-stage trophozoites to form multinucleated schizonts, a crucial step in the parasite's life cycle .

Quantitative Proteomic Analysis:

In this study, 518 proteins were identified in P. falciparum, with several proteins involved in redox homeostasis being up-regulated following treatment with this compound. This suggests an increase in oxidative stress within the parasite, which may contribute to its reduced viability .

Potential for Drug Resistance Studies

The application of quantitative proteomics not only aids in understanding the immediate effects of this compound but also serves as a predictive tool for assessing potential drug resistance development in P. falciparum. By analyzing changes in protein expression profiles post-treatment, researchers can identify early markers of resistance, potentially guiding future therapeutic strategies .

Summary Table of Applications

| Application Area | Specific Effects | Key Findings |

|---|---|---|

| Cancer Research | Induces apoptosis and autophagy | Enhanced effects when combined with Rapamycin |

| Prostate Cancer | More effective derivatives induce apoptosis | Dansylated analog showed superior efficacy |

| Antimalarial Research | Inhibits P. falciparum growth | Reduces schizont formation; increases oxidative stress |

| Drug Resistance | Predictive analysis of protein expression changes | Identifies early markers for resistance |

Mécanisme D'action

Target of Action

Purvalanol B is a potent, selective, reversible, and ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) . Its primary targets include SRSF protein kinase 2 , Cyclin-dependent kinase 2 (CDK2) , Cell division control protein 2 homolog , Cyclin-dependent kinase 4 (CDK4) , Mitogen-activated protein kinase 1 (MAPK1) , and Mitogen-activated protein kinase 3 (MAPK3) . These kinases play crucial roles in cell cycle regulation and signal transduction pathways.

Mode of Action

This compound interacts with its targets by inhibiting their kinase activity . This inhibition disrupts the normal function of these kinases, leading to changes in cell cycle progression and signal transduction pathways .

Biochemical Pathways

The inhibition of CDKs and MAPKs by this compound affects several biochemical pathways. For instance, it disrupts the normal cell cycle progression, leading to cell cycle arrest . It also affects the MAPK signaling pathway, which plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Result of Action

This compound’s action results in significant molecular and cellular effects. It decreases the ability of late-stage Plasmodium falciparum trophozoites to form multinucleated schizonts . It also up-regulates proteasome subunits and proteins that contribute to redox homeostasis, indicating an increase in oxidative stress as a result of inhibitor application .

Analyse Biochimique

Biochemical Properties

Purvalanol B interacts with several enzymes and proteins, primarily CDKs. It potently inhibits CDK1, CDK2, and CDK5 . The reported IC50 values are 6 nM for CDK1 and CDK5, and 6-9 nM for CDK2, depending on the binding partner . This compound is selective over a range of other protein kinases (IC50 >10,000 nM) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It shows antiproliferative properties, mediated by ERK1 and ERK2 . In the case of Plasmodium falciparum parasites, this compound application decreases the ability of late-stage trophozoites to form multinucleated schizonts and up-regulates proteasome subunits and proteins that contribute to redox homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It competes with ATP at its binding site, thereby inhibiting the activity of CDKs .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settingsfalciparum trophozoites to form multinucleated schizonts .

Metabolic Pathways

Given its role as a CDK inhibitor, it likely interacts with enzymes or cofactors involved in cell cycle regulation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Purvalanol peut être synthétisé par un processus en plusieurs étapes. Une méthode courante implique la réaction de dérivés de purine avec des dérivés d'aniline appropriés. Par exemple, Purvalanol B peut être synthétisé en faisant réagir la purine avec la 3-chloroaniline en présence d'une base. La réaction est généralement effectuée dans un solvant tel que le diméthylformamide (DMF) à basse température .

Méthodes de production industrielle

La production industrielle de Purvalanol implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP) pour garantir que le produit final répond aux normes de qualité strictes .

Analyse Des Réactions Chimiques

Types de réactions

Purvalanol subit diverses réactions chimiques, notamment :

Oxydation : Purvalanol peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent convertir Purvalanol en ses formes réduites.

Substitution : Purvalanol peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes et les nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de Purvalanol peut produire divers dérivés oxydés, tandis que les réactions de substitution peuvent produire une large gamme de composés de Purvalanol substitués .

Applications de la recherche scientifique

Purvalanol a de nombreuses applications de recherche scientifique, notamment :

Biologie : Employé dans la recherche pour comprendre la régulation du cycle cellulaire et les mécanismes de l'apoptose.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les kinases dépendantes des cyclines.

Mécanisme d'action

Purvalanol exerce ses effets en inhibant de manière compétitive les sites de liaison de l'ATP des kinases dépendantes des cyclines. Cette inhibition empêche la phosphorylation des cyclines, conduisant à un arrêt du cycle cellulaire aux phases G1 et G2. Le composé induit également l'apoptose en activant diverses voies de signalisation, y compris la voie catabolique des polyamines et la voie de la kinase de protéine activée par le mitogène p38 .

Comparaison Avec Des Composés Similaires

Composés similaires

Roscovitine : Un autre inhibiteur de la kinase dépendante des cyclines avec des mécanismes d'action similaires.

Flavopiridol : Un inhibiteur de la kinase dépendante des cyclines à large spectre utilisé dans la recherche sur le cancer.

Olomoucine : Un inhibiteur sélectif des kinases dépendantes des cyclines avec des applications dans les études du cycle cellulaire

Unicité de Purvalanol

Purvalanol est unique en raison de sa grande sélectivité et de sa puissance à l'égard des kinases dépendantes des cyclines. Il a été démontré qu'il induit efficacement l'apoptose dans diverses lignées de cellules cancéreuses, ce qui en fait un outil précieux dans la recherche sur le cancer. De plus, sa capacité à activer des voies de signalisation spécifiques, telles que la voie catabolique des polyamines, le distingue des autres composés similaires .

Activité Biologique

Purvalanol B is a potent cyclin-dependent kinase (CDK) inhibitor that has garnered attention for its biological activities, particularly in cancer research. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cell viability, apoptosis induction, and its role in autophagy. The information is derived from various research studies and reviews to ensure a diversified perspective.

This compound primarily functions as an inhibitor of CDKs, which are crucial for cell cycle regulation. By inhibiting these kinases, this compound can induce cell cycle arrest and promote apoptosis in cancer cells.

- CDK Inhibition : this compound selectively inhibits CDK1 and CDK2, leading to disruptions in cell cycle progression. This inhibition results in the accumulation of cells in the G2/M phase, ultimately causing cell death through apoptosis or necrosis .

- ERK Pathway Modulation : Studies indicate that this compound affects the extracellular signal-regulated kinases (ERK1/2) pathway, which is involved in cell proliferation and survival. This modulation contributes to its antiproliferative effects .

Effects on Cell Viability

Research has demonstrated that this compound significantly reduces cell viability in various cancer cell lines. For instance:

- HCT116 Colon Cancer Cells : An MTT assay revealed that treatment with 15 μM of this compound decreased cell viability by 25% after 24 hours and by 40% after 48 hours. This effect was associated with increased nuclear condensation and cell death .

- Dose-Dependent Effects : The cytostatic effect of this compound was maintained over a period of 72 hours, indicating its potential as a therapeutic agent against cancer .

Apoptosis Induction

This compound has been shown to induce apoptosis through several pathways:

- Cell Cycle Arrest : The compound increases the subG1 population in HCT116 cells over time, indicating apoptosis induction. Flow cytometric analysis confirmed this effect, with significant upregulation of pro-apoptotic proteins such as p53 after prolonged exposure .

- ER Stress Activation : this compound activates endoplasmic reticulum (ER) stress pathways, leading to the upregulation of stress markers like BiP and CHOP. This activation is linked to autophagic processes that further contribute to cell death .

Autophagy Induction

In addition to apoptosis, this compound also induces autophagy in cancer cells:

- Mechanistic Insights : The compound promotes autophagy through the activation of LC3 and Beclin-1 pathways. FACS analysis showed increased GFP-LC3 intensity following treatment, indicating enhanced autophagic flux .

- Role of ER Stress : The induction of ER stress by this compound is linked to its ability to trigger autophagic responses. The degradation of p62 and cleavage of LC3 were observed early after treatment, suggesting a coordinated response between apoptosis and autophagy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Propriétés

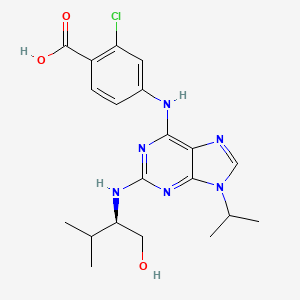

IUPAC Name |

2-chloro-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN6O3/c1-10(2)15(8-28)24-20-25-17(16-18(26-20)27(9-22-16)11(3)4)23-12-5-6-13(19(29)30)14(21)7-12/h5-7,9-11,15,28H,8H2,1-4H3,(H,29,30)(H2,23,24,25,26)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDXRFMOHZVXSG-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317921 | |

| Record name | Purvalanol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212844-54-7 | |

| Record name | Purvalanol B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212844-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Purvalanol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.